Cbz-シクロロイシン

概要

説明

Streamlined Synthesis of Polycyclic Conjugated Hydrocarbons

The synthesis of polycyclic conjugated hydrocarbons containing cyclobutadienoids (CBD) presents a significant challenge due to the complexity of the molecules involved. A novel approach has been developed that utilizes palladium-catalyzed C-H activated annulation between aryl bromides and oxanorbornenes, followed by aromatization in acidic conditions. This method allows for the efficient creation of a variety of polycyclic conjugated hydrocarbons with fused CBD, which could be beneficial for exploring their chemical, structural, and electronic properties .

Peptide Coupling in Aqueous Media

The formation of chiral dipeptides through peptide coupling in aqueous media has been achieved using crystalline, chirally stable N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles. These derivatives, activated forms of Tyr, Trp, Cys, Met, and Gln, react with unprotected L-Ala-OH and L-Phe-OH to yield dipeptides in high yields while retaining chirality. The synthesis of these derivatives is efficient and yields high purity products .

Mono-Protection of Amines and Amino Acids

A selective and simple method for the protection of amines and amino acids as N-benzyloxycarbonyl (Cbz) derivatives has been developed. This process occurs in the aqueous phase with the aid of catalytic amounts of β-cyclodextrin, producing high yields at room temperature without generating by-products. This method offers advantages over traditional protection strategies .

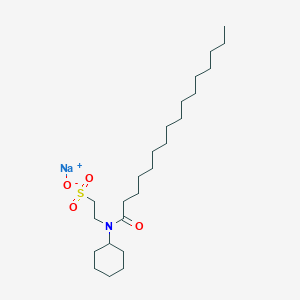

Organic Photoreductant for Pinacol Coupling

CBZ6 has been identified as a recyclable organic photoreductant capable of catalyzing the reductive coupling of aldehydes, ketones, and imines under irradiation with purple light. This process allows for the synthesis of 1,2-diols and 1,2-diamines. CBZ6 is stable and can be prepared on a gram scale, making it suitable for large-scale photoreductive synthesis .

Synthesis of L-5,5,5,5',5',5'-Hexafluoroleucine

A short and efficient synthesis route for L-5,5,5,5',5',5'-hexafluoroleucine, a fluorous analogue of leucine, has been reported. Starting from N-Cbz-L-serine, the synthesis involves the addition of a serine-derived organozincate to hexafluoroacetone and subsequent radical-mediated deoxygenation. This method yields the product with high enantiomeric excess and is scalable to multigram quantities .

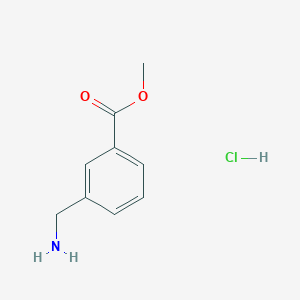

Economical Synthesis of 6-Amino-2-Cyanobenzothiazole

An economical and scalable synthesis of 6-amino-2-cyanobenzothiazole (ACBT) has been presented, which is a versatile building block for luciferin derivatives and bioorthogonal ligations. The synthesis is based on a cyanation reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), offering advantages for scale-up compared to previous methods .

Enantioseparation and Stacking by Capillary Electrophoresis

A capillary electrophoresis method with laser-induced fluorescence detection has been optimized for the chiral separation of cyanobenz[f]isoindole (CBI) derivatives of amino acids. Using sulfated beta-cyclodextrin as a chiral selector at low pH and reverse polarity, baseline resolution of 13 CBI-amino acids was achieved. This method also allows for the stacking of dilute solutions of CBI-amino acids, improving signal-to-noise ratio without compromising chiral resolution .

Asymmetric Synthesis of L-alpha-(1-Cyclobutenyl)glycine

L-alpha-(1-Cyclobutenyl)glycine (1-Cbg) has been synthesized enantioselectively, with the key step being the diastereoselective addition of 1-cyclobutenylmagnesium bromide to a sulfinimine derived from (S)-t-butanesulfinimide and tert-butyl glyoxylate. 1-Cbg efficiently substitutes for isoleucine and valine, but not leucine, in the translation of green fluorescent protein in vitro, indicating its potential as a building block for peptides .

科学的研究の応用

医薬品のオゾン酸化

Cbz-シクロロイシンは、他の医薬品と同様に、オゾン酸化などの高度酸化処理法によって排水から除去することができます . ある研究では、同様の化合物であるカルバマゼピン(CBZ)の元の濃度の74%がオゾン酸化によって生成物に変換されたことがわかりました .

変換生成物分析

Cbz-シクロロイシンおよび同様の化合物のオゾン酸化後の変換生成物は、イオントラップ質量分析計および高分解能質量分析計と結合した液体クロマトグラフィー、ならびに核磁気共鳴(NMR)を使用して分析できます . これは、反応機構と生成物の決定を理解するのに役立ちます .

毒性評価

Cbz-シクロロイシンとその変換生成物の毒性は、シュードモナス属などの特定の細菌株を使用して評価できます。 KSH-1株 . これは、これらの化合物の環境への影響を評価するのに役立ちます .

生分解

特定の微生物は、Cbz-シクロロイシンとその変換生成物を分解することができます . これは、これらの化合物を含む排水の処理に役立ちます .

メチル化阻害

Cbz-シクロロイシンは、特に動物のm6Aメチル化に焦点を当て、メチル化阻害剤として広く使用されてきました . これは、遺伝学およびエピジェネティクスの研究に役立ちます

作用機序

Target of Action

Cbz-Cycloleucine, a combination of Carbamazepine (CBZ) and Cycloleucine, targets multiple components within the body. CBZ primarily targets voltage-gated sodium channels, stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . Cycloleucine, on the other hand, is a specific and reversible inhibitor of nucleic acid methylation . It also targets the Glutamate receptor ionotropic, NMDA 1 in humans .

Mode of Action

CBZ inhibits the activity of voltage-gated sodium channels, thereby stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . It also inhibits the presynaptic reuptake of adenosine, enhancing the presynaptic inhibitory modulation of excitatory neurotransmitters . Cycloleucine acts as a specific and reversible inhibitor of nucleic acid methylation, which is widely used in biochemical experiments .

Biochemical Pathways

The biochemical pathways affected by Cbz-Cycloleucine are complex. CBZ is metabolized by multiple CYP enzymes to its epoxide and hydroxides . Cycloleucine, being a non-metabolizable amino acid formed by the cyclization of leucine, affects the methylation of nucleic acids . The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

The pharmacokinetics of CBZ exhibit nonlinearity, attributed to its nonlinear metabolism caused by autoinduction, as well as nonlinear absorption due to poor solubility .

Result of Action

The molecular and cellular effects of Cbz-Cycloleucine are diverse. CBZ has been shown to induce clastogenesis and gene mutations at its therapeutic concentrations, with human CYP2B6 being a major activating enzyme . Cycloleucine significantly inhibits plant growth, affecting the development of abaxial leaf hairs, the net photosynthetic rate, and Calvin cycle key enzyme activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cbz-Cycloleucine. For instance, the presence of CBZ in aquatic systems can interact with wildlife, potentially leading to bioaccumulation and biological effects on non-target organisms

特性

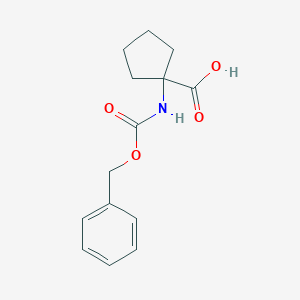

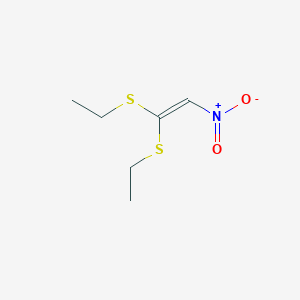

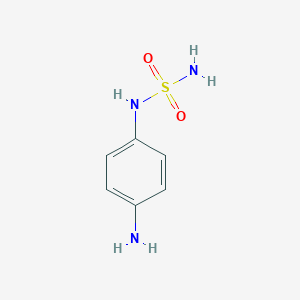

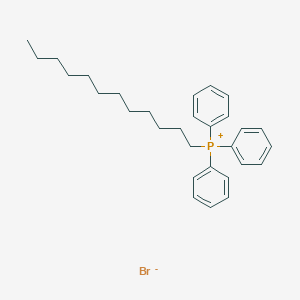

IUPAC Name |

1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMJXGMYKDTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363747 | |

| Record name | Cbz-Cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17191-44-5 | |

| Record name | 1-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17191-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cbz-Cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)

![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)